Ronacaleret

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

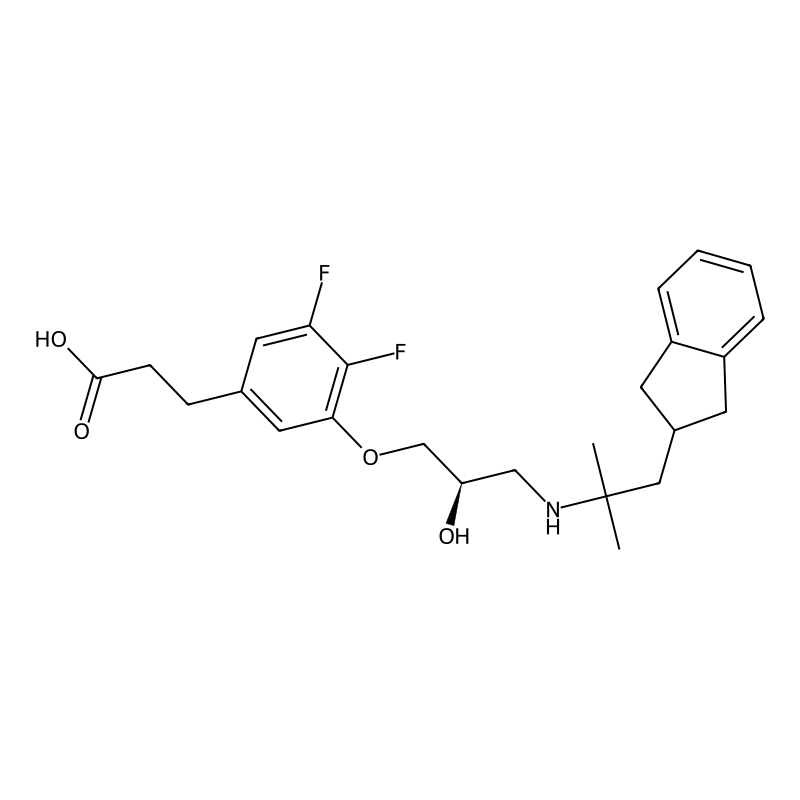

Ronacaleret is a novel small molecule classified as a calcium-sensing receptor antagonist. Its chemical formula is C₂₅H₃₁F₂NO₄, and it has a molecular weight of approximately 447.52 g/mol. The compound is primarily investigated for its potential in treating osteoporosis by modulating parathyroid hormone levels, stimulating endogenous release from the parathyroid glands, and thereby promoting bone mineral density (BMD) improvements .

As a calcium-sensing receptor antagonist, Ronacaleret interacts with the calcium-sensing receptors located on the parathyroid glands. This antagonism leads to increased secretion of parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism. The mechanism involves the activation of a phosphatidylinositol-calcium second messenger system mediated by G-proteins, which results in downstream effects on bone remodeling .

Ronacaleret has shown significant biological activity in clinical trials aimed at evaluating its effectiveness in increasing BMD among postmenopausal women with low bone mineral density. In studies, administration of Ronacaleret resulted in modest increases in volumetric BMD at specific sites, particularly trabecular bone, although these increases were lower compared to those achieved with teriparatide, another osteoporosis treatment . Notably, Ronacaleret's prolonged elevation of parathyroid hormone levels suggests an induction of mild hyperparathyroidism, which may contribute to its osteoanabolic effects .

Ronacaleret is primarily being explored for its application in treating osteoporosis. Its mechanism of action—antagonizing calcium-sensing receptors—positions it as a potential alternative to existing therapies like bisphosphonates and parathyroid hormone analogs. Clinical trials have demonstrated its ability to influence bone density positively while maintaining a favorable safety profile .

Interaction studies have indicated that Ronacaleret can influence various biochemical markers related to bone turnover. For instance, it has been shown to elevate serum levels of parathyroid hormone and other markers associated with osteoblast activity. Furthermore, its interactions with other medications used for osteoporosis treatment are under investigation to understand potential synergistic or antagonistic effects .

Ronacaleret can be compared with several compounds that also target calcium-sensing receptors or influence bone metabolism:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Teriparatide | Parathyroid hormone analog | Directly stimulates bone formation |

| Alendronate | Bisphosphonate | Inhibits osteoclast-mediated bone resorption |

| Cinacalcet | Calcium-sensing receptor agonist | Reduces parathyroid hormone secretion |

| Denosumab | RANKL inhibitor | Prevents osteoclast activation |

Uniqueness of Ronacaleret: Unlike teriparatide and alendronate, which directly stimulate or inhibit specific pathways in bone metabolism, Ronacaleret acts as an antagonist to calcium-sensing receptors, indirectly increasing parathyroid hormone levels and promoting bone formation through a different mechanism. This unique approach may offer advantages in managing osteoporosis with potentially fewer side effects associated with direct hormonal therapies .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]